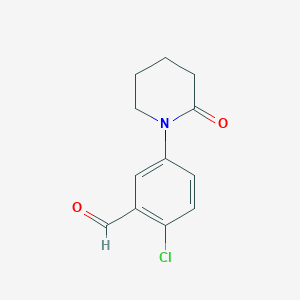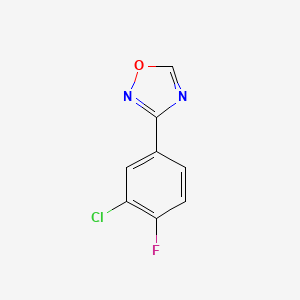![molecular formula C13H10F3N3O2 B12445795 N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their broad pharmacological activities, including antitumor, antifungal, and antiviral properties .
Métodos De Preparación
The synthesis of N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-amine with glycine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the pyrimidine ring, where different substituents can be introduced using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of tumor cell proliferation and other biological effects . The molecular targets and pathways involved include ubiquitin-specific protease 7 (USP7) and other key proteins .
Comparación Con Compuestos Similares
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: This compound has a similar structure but with a fluorophenyl group instead of a phenyl group.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also contain trifluoromethyl groups and exhibit similar biological activities.
Propiedades
Fórmula molecular |
C13H10F3N3O2 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)18-12(19-10)17-7-11(20)21/h1-6H,7H2,(H,20,21)(H,17,18,19) |
Clave InChI |
RQLUHWZOBMWUCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


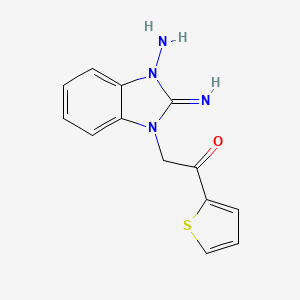
![(3Z)-5-bromo-3-[3-(3-chloro-4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12445724.png)
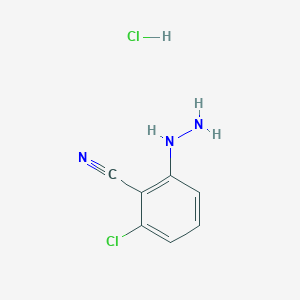
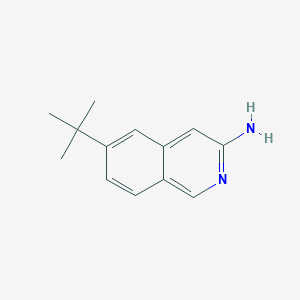
![3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)


![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)


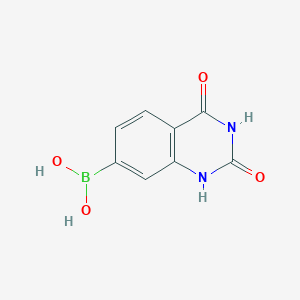
![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
